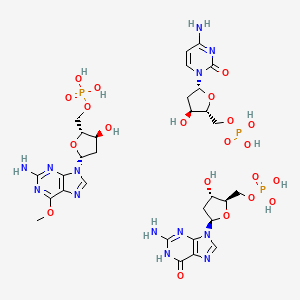

P-m6Gua-dRibf.P-dCyd.P-dGuo

Description

The compound “P-m6Gua-dRibf.P-dCyd.P-dGuo” is a nucleotide analog with a complex structure involving modified nucleobases and phosphorylated deoxyribose moieties. Such analogs are often studied for their roles in DNA repair, antiviral activity, or as metabolic inhibitors. Key properties typically include molecular weight, solubility, and stability, which are critical for pharmacological applications .

Properties

CAS No. |

76417-82-8 |

|---|---|

Molecular Formula |

C30H44N13O21P3 |

Molecular Weight |

1015.7 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7P.C10H14N5O7P.C9H14N3O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20;11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20);3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,7+;4-,5+,6+;5-,6+,8+/m000/s1 |

InChI Key |

ODXPKKCXALMWKL-OVEWBEDXSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “P-m6Gua-dRibf.P-dCyd.P-dGuo” involves multiple steps, starting with the preparation of individual nucleotides. The 6-methylguanine is synthesized through methylation of guanine, while deoxycytidine and deoxyguanosine are obtained through standard nucleoside synthesis methods. These nucleotides are then linked using ribofuranose and phosphate groups under controlled conditions, typically involving phosphoramidite chemistry.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. Automated DNA/RNA synthesizers are commonly used to assemble the nucleotides in a precise sequence. The process involves sequential addition of nucleotides, followed by purification steps to ensure the final product’s purity and integrity.

Chemical Reactions Analysis

Types of Reactions

“P-m6Gua-dRibf.P-dCyd.P-dGuo” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.

Reduction: Reduction reactions can modify the nucleotides, particularly affecting the methyl groups.

Substitution: Nucleophilic substitution reactions can occur, replacing certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, “P-m6Gua-dRibf.P-dCyd.P-dGuo” is used as a model compound to study nucleic acid interactions and modifications. It helps in understanding the chemical behavior of modified nucleotides and their impact on DNA/RNA stability.

Biology

Biologically, this compound is crucial in studying epigenetic modifications. The presence of 6-methylguanine is particularly significant in understanding DNA methylation patterns and their role in gene expression regulation.

Medicine

In medicine, “P-m6Gua-dRibf.P-dCyd.P-dGuo” is explored for its potential in gene therapy and as a biomarker for certain diseases. Its unique structure allows for targeted interactions with specific DNA/RNA sequences, making it a valuable tool in therapeutic research.

Industry

Industrially, this compound is used in the development of diagnostic tools and biotechnological applications. Its stability and specificity make it suitable for use in various assays and molecular biology techniques.

Mechanism of Action

The mechanism of action of “P-m6Gua-dRibf.P-dCyd.P-dGuo” involves its interaction with DNA/RNA sequences. The 6-methylguanine modification affects the hydrogen bonding patterns, influencing the overall structure and function of the nucleic acid. This modification can alter gene expression by affecting transcription factor binding and chromatin structure.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Phosphorylation Impact : Unlike simpler aromatic compounds (e.g., CAS 1761-61-1), phosphorylation in “P-m6Gua-dRibf.P-dCyd.P-dGuo” likely reduces solubility but enhances cellular uptake through mimicry of natural nucleotides .

- Stability : Phosphorylated compounds often exhibit pH-dependent stability, which may necessitate specialized storage conditions (e.g., -20°C, desiccated) similar to guidelines for drug substances .

Key Observations :

Table 3: Bioactivity and Toxicity

Key Observations :

- Pharmacokinetics: Phosphorylation typically limits blood-brain barrier (BBB) penetration, contrasting with smaller, non-polar compounds like CAS 54013-06-8 .

- Safety Profile : Both nucleotide analogs and aromatic compounds may share oral toxicity risks (H302), necessitating rigorous preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.